

5-Methylisoxazol-3-amine literature review

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Compound of Interest

Compound Name: 5-Methylisoxazol-3-amine

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An In-depth Technical Guide to **5-Methylisoxazol-3-amine**

Introduction

5-Methylisoxazol-3-amine, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with a methyl group and an amino group.^[1] This versatile molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds, most notably sulfa drugs like sulfamethoxazole.^{[2][3]} Its derivatives are associated with a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and anti-HIV activities. Furthermore, it is recognized as a major intermediate in the biodegradation and photocatalytic degradation of the widely used antibiotic sulfamethoxazole.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis protocols, key reactions, and biological significance for researchers in drug discovery and development.

Chemical and Physical Properties

5-Methylisoxazol-3-amine is typically a white to off-white crystalline solid.^[1] The presence of both an amino group and the isoxazole ring contributes to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions in biological systems.^[1]

Property	Value	Source
CAS Number	1072-67-9	[2][4]
Molecular Formula	C ₄ H ₆ N ₂ O	[4][5]
Molecular Weight	98.10 g/mol	[4][5][6]
IUPAC Name	5-methyl-1,2-oxazol-3-amine	[5]
Melting Point	59-61 °C	[3]
InChIKey	FKPXXGNGUVSHWQQ-UHFFFAOYSA-N	[1][5]
SMILES	<chem>CC1=CC(=NO1)N</chem>	[5]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]

Synthesis Protocols

Several methods for the synthesis of **5-Methylisoxazol-3-amine** have been reported. The following protocols outline key laboratory-scale procedures.

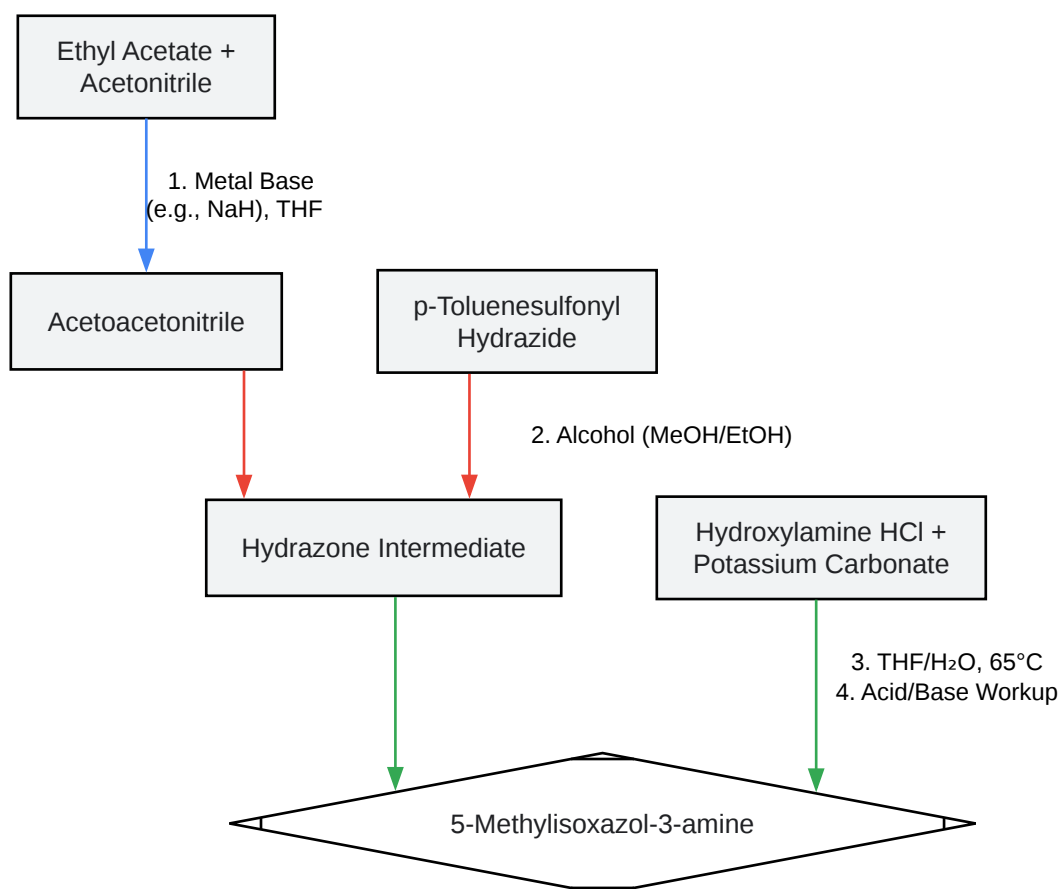
Protocol 1: Three-Step Synthesis from Acetonitrile and Ethyl Acetate

This method involves the formation of acetoacetonitrile, conversion to a hydrazone intermediate, and subsequent ring closure with hydroxylamine.[7]

Experimental Procedure:

- Step 1: Synthesis of Acetoacetonitrile: Acetonitrile and ethyl acetate are reacted in the presence of a metal base (e.g., sodium hydride) in a solvent like tetrahydrofuran.[7]
- Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (e.g., methanol or ethanol).[7]

- Step 3: Ring Closure: The hydrazone intermediate (0.20 mol) is added to a stirred mixture of hydroxylamine hydrochloride (0.24 mol), potassium carbonate (0.72 mol), and water (40 mL) in tetrahydrofuran (360 mL). The mixture is heated to 65°C and maintained for 2 hours. After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1. The layers are separated, and the aqueous layer is treated with 20% sodium hydroxide to a pH of 10-12, causing the product to precipitate. The solid is filtered and dried to yield light yellow crystals of 3-amino-5-methylisoxazole.[7] A reported yield for this final step is 79% with an HPLC purity of 98.8%.[7]



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Caption: Three-step synthesis of **5-Methylisoxazol-3-amine**.

Protocol 2: Synthesis from 3-Hydroxybutanenitrile

This alternative route utilizes 3-hydroxybutanenitrile as the starting material.[8]

Experimental Procedure:

- A mixture of hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water is stirred at room temperature for 20 minutes.
- 3-hydroxybutanenitrile (0.17 mol) is added, and the mixture is heated to 60°C for 6 hours.
- After cooling, toluene (200 mL) is added to separate the aqueous layer.
- Anhydrous ferric chloride (17 mmol) is added to the organic layer, and the mixture is heated to reflux with a water separator.
- After cooling, concentrated hydrochloric acid is added to adjust the pH to 1-2. The layers are separated, and the aqueous layer is treated with 30% sodium hydroxide to a pH of 11-13.
- The resulting precipitate is filtered and dried to give the final product. A reported yield is 77% with 98.8% purity.[8]

Key Reactions and Derivatizations

5-Methylisoxazol-3-amine is a valuable precursor for creating more complex heterocyclic systems and Schiff bases, which often exhibit enhanced biological activity.

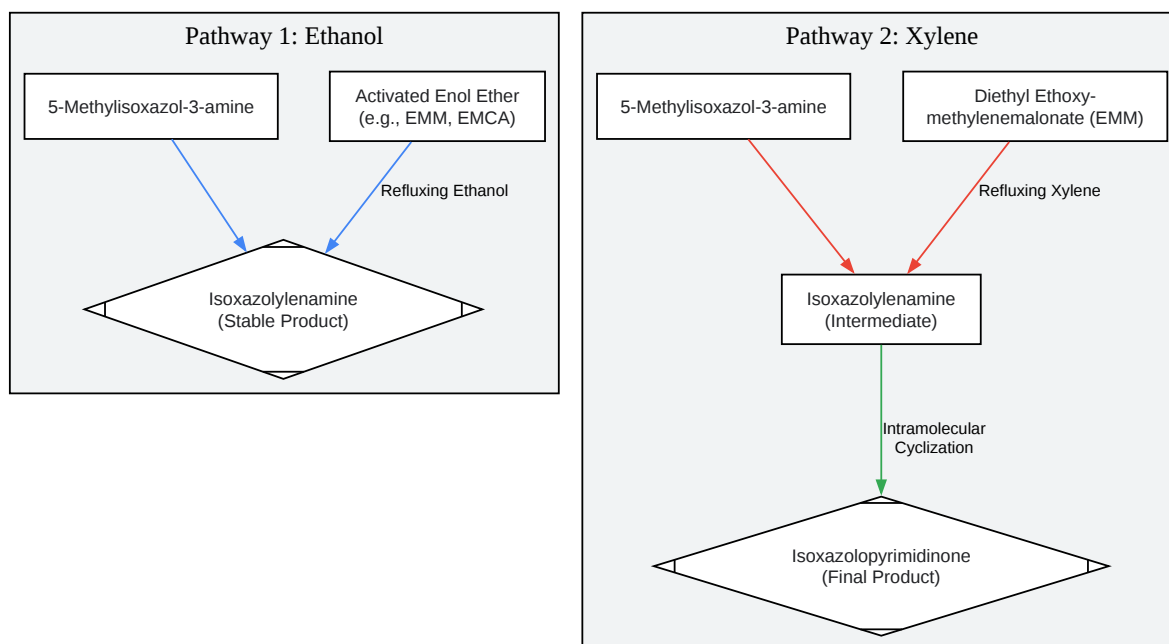
Reaction with Activated Enol Ethers

The reaction of **5-methylisoxazol-3-amine** with activated enol ethers, such as diethyl ethoxymethylenemalonates (EMM), leads to the formation of isoxazolylenamines. Under certain conditions, these intermediates can undergo intramolecular cyclization to form isoxazolopyrimidinones.

Experimental Protocol:

- Formation of Isoxazolylenamines: **5-Methylisoxazol-3-amine** (1) is reacted with various ethoxymethylenemalonates (2a-d), ethoxymethylenecyanoacetates (2e-h), or ethoxymethylenemalononitriles (2i-l) in refluxing absolute ethanol to yield the corresponding isoxazolylenamines (3a-l).
- Cyclization to Isoxazolopyrimidinones: When the reaction with diethyl ethoxymethylenemalonates (2a-d) is performed in refluxing xylene, the intermediate

isoxazolyl enamines (3a-d) cyclize in situ to afford isoxazolo[2,3-a]pyrimidinones (4a-d) in excellent yields.



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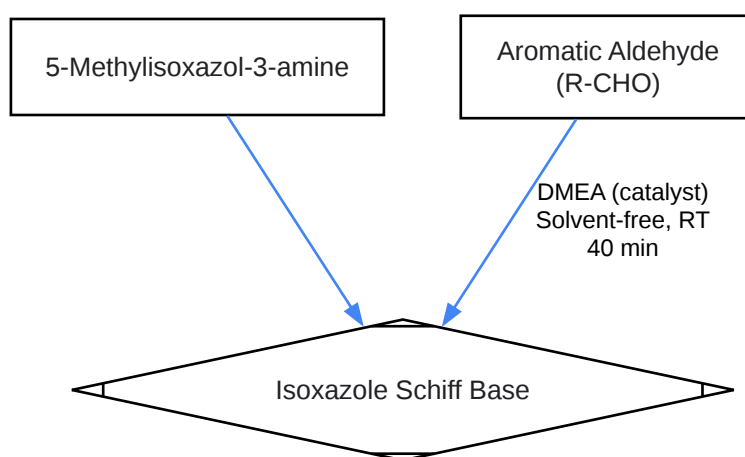
Caption: Reaction pathways of **5-Methylisoxazol-3-amine** with enol ethers.

Synthesis of Schiff Bases

Schiff bases derived from 3-amino-5-methylisoxazole have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anticancer properties.[9] A green chemistry approach utilizes N,N-Dimethylethanolamine (DMEA) as a catalyst under solvent-free conditions.

Experimental Protocol:

- 3-Amino-5-methylisoxazole (5.0 mmol) and a substituted benzaldehyde (6.0 mmol) are mixed and stirred at room temperature.[9]
- Three drops of DMEA are added as a catalyst.[9]
- The reaction mixture is stirred for approximately 40 minutes. Progress is monitored by Thin Layer Chromatography (TLC).[9]
- This single-step condensation reaction proceeds with a short duration and provides an outstanding product yield.[9]



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Caption: Green synthesis of Schiff bases from **5-Methylisoxazol-3-amine**.

Biological Activities and Applications

The isoxazole nucleus is a key component in many bioactive agents. **5-Methylisoxazol-3-amine** itself is a critical pharmaceutical intermediate, but its derivatives are where a wide range of biological activities are observed.

- **Pharmaceutical Intermediate:** It is a primary intermediate in the production of sulfonamide antibiotics, such as sulfamethoxazole.[2][3]
- **Antimicrobial Activity:** Schiff bases derived from **5-methylisoxazol-3-amine** have shown effective results against both Gram-positive and Gram-negative bacteria.[9] Derivatives have also been investigated for antitubercular activity against *Mycobacterium tuberculosis*.[10]

- **Anticancer and Antioxidant Activity:** Synthesized Schiff bases have demonstrated strong radical scavenging activity against DPPH, indicating antioxidant potential.^[9] Certain derivatives also showed cytotoxic potency against human breast cancer and gastric adenocarcinoma cell lines.^[9]
- **Precursor for Bioactive Heterocycles:** It is used in the synthesis of complex molecules like naphtho[1,2-e]^[2]^[6]oxazines and pyrimido[5,4-c]quinolin-5-ones, which have potential larvicidal activity.^[3]^[4]
- **Environmental Significance:** As a stable metabolite of sulfamethoxazole, its presence and degradation in the environment are of interest in wastewater treatment research.^[3]^[11]

Spectroscopic Data

Characterization of **5-Methylisoxazol-3-amine** and its derivatives relies on standard spectroscopic techniques.

Spectroscopy	Observed Data	Source
^{13}C NMR	For isoxazolylenamine derivatives, the C-4 carbon signal appears in the range of 95.0-98.0 ppm. Methyl group signals are observed between 12.2-14.5 ppm.	
IR (Infrared)	For isoxazolylenamine derivatives, characteristic N-H absorption bands are observed at 3290-3300 cm^{-1} .	
Mass Spec (MS)	The NIST Chemistry WebBook and PubChem provide mass spectrum data for the parent compound under electron ionization.	[6][12]
^1H NMR	Spectra for the parent compound and various derivatives are available in chemical databases and literature.	[13][14]

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